N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE
Description
N-{5-[(4-Ethylphenyl)methyl]-1,3-thiazol-2-yl}-1,2,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 4-ethylbenzyl group at the 5-position and a benzothiadiazole-carboxamide moiety at the 2-position.
Properties
IUPAC Name |
N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS2/c1-2-12-3-5-13(6-4-12)9-15-11-20-19(25-15)21-18(24)14-7-8-17-16(10-14)22-23-26-17/h3-8,10-11H,2,9H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUDGSZLSMLSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=C3)SN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzylamine with thiazole-2-carboxylic acid under acidic conditions to form the thiazole intermediate. This intermediate is then reacted with benzo[d][1,2,3]thiadiazole-5-carbonyl chloride in the presence of a base like triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group in the benzothiadiazole moiety can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzothiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the nitro group can produce amines .
Scientific Research Applications
N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential antitumor and cytotoxic activities.
Industry: Utilized in the development of new materials and chemical reaction accelerators
Mechanism of Action
The mechanism of action of N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE involves interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their function. The benzothiadiazole moiety may interfere with DNA replication and repair mechanisms, leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
*LogP values estimated using fragment-based methods.
- Thiazole vs. Oxadiazole Cores : Unlike 1,3,4-oxadiazoles (e.g., ), the thiazole ring in the target compound offers greater electron-withdrawing capacity, which may stabilize interactions with enzymatic active sites .
Biological Activity
N-{5-[(4-Ethylphenyl)methyl]-1,3-thiazol-2-yl}-1,2,3-benzothiadiazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure comprising a thiazole ring and a benzothiadiazole moiety, which are known for their diverse biological activities. The presence of the ethylphenyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.
Biological Activity Overview
Research has indicated that thiazole and benzothiadiazole derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Many thiazole derivatives have shown significant antibacterial and antifungal properties.
- Anticancer Properties : Compounds containing benzothiadiazole rings have been investigated for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity in preclinical models.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Interaction with DNA : Certain derivatives can intercalate into DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
- Modulation of Protein Interactions : The compound may disrupt protein-protein interactions critical for cancer cell survival.
Antimicrobial Activity
A study assessed the antimicrobial efficacy of thiazole derivatives against various bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 18 |
| Compound B | Escherichia coli | 15 |
| Target Compound | Staphylococcus aureus | 20 |
| Target Compound | Escherichia coli | 17 |
Anticancer Studies
In vitro studies demonstrated that the target compound could induce apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12 | Caspase activation |
| MCF-7 (Breast) | 10 | Inhibition of Bcl-2 |
| A549 (Lung) | 15 | DNA intercalation |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-{5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl}-1,2,3-benzothiadiazole-5-carboxamide, and how can yield be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization of thiazole precursors and coupling with benzothiadiazole-carboxamide moieties. Key steps include:
- Thiazole ring formation : Use of polar aprotic solvents (e.g., DMF) under reflux conditions .
- Carboxamide coupling : Employ coupling agents like EDC/HOBt in dichloromethane at 0–25°C .
- Purification : Column chromatography or recrystallization from ethanol-DMF mixtures to achieve >95% purity .
- Optimization : Monitor reaction progress via TLC/HPLC, adjust stoichiometry of reagents (e.g., triethylamine as a base), and control temperature to minimize side products .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Techniques :
- NMR spectroscopy : Confirm regiochemistry of the thiazole and benzothiadiazole rings (e.g., H NMR for aromatic protons, C NMR for carbonyl groups) .
- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (if single crystals are obtainable) .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Screening :
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Q. How does solvent choice impact the stability and reactivity of this compound?
- Stability : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility but may degrade thiadiazole moieties over time. Use ethanol or dichloromethane for short-term storage .
- Reactivity : Protic solvents (e.g., methanol) can hydrolyze carboxamide groups under reflux; avoid in coupling reactions .
Q. What strategies improve yield in multi-step syntheses?
- Stepwise isolation : Purify intermediates after each step to prevent carryover impurities .
- Catalyst optimization : Use Pd/C or Ni catalysts for Suzuki-Miyaura couplings in benzothiadiazole functionalization .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reaction pathways for derivatives of this compound?
- Methodology :
- Reaction path searches : Use quantum chemical calculations (e.g., Gaussian) to model transition states and intermediates in thiazole ring formation .
- DFT studies : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in electrophilic substitutions .
Q. How do contradictory data in biological assays arise, and how should they be resolved?
- Sources of contradiction :
- Assay variability : Differences in cell line sensitivity or enzyme batch purity .
- Solubility issues : Aggregation in aqueous buffers leading to false negatives .
- Resolution :
- Dose-response curves : Validate activity across multiple concentrations.
- Orthogonal assays : Confirm kinase inhibition via Western blotting (e.g., phospho-EGFR detection) .
Q. What mechanistic insights explain its interaction with biological targets?
- Proposed mechanisms :
- Kinase inhibition : The benzothiadiazole moiety acts as a ATP-binding site competitor, while the thiazole group stabilizes hydrophobic interactions .
- DNA intercalation : Planar benzothiadiazole rings may insert into DNA grooves, disrupting replication (supported by molecular docking) .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- Key modifications :
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO) on the 4-ethylphenyl ring to enhance kinase binding .
- Heteroatom replacement : Replace sulfur in the thiazole ring with selenium to improve metabolic stability .
- Validation : Synthesize analogs and compare IC values in enzymatic assays .
Q. What methodologies address challenges in scaling up synthesis for preclinical studies?
- Process optimization :
- Flow chemistry : Continuous synthesis of thiazole intermediates to reduce batch variability .
- Membrane separation : Purify crude products using nanofiltration membranes to replace column chromatography .
Q. How do environmental factors (e.g., pH, temperature) influence its degradation in biological systems?
- Degradation pathways :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
